4-cyano-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Overview
Description
4-cyano-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, also known as CYT387, is a small molecule inhibitor of JAK1 and JAK2 kinases. JAK kinases play a crucial role in cytokine signaling and immune response, making them a target for therapeutic intervention in various diseases. CYT387 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of myeloproliferative neoplasms (MPNs) and other hematological malignancies.
Scientific Research Applications
1. Potential for Anticancer Activity
4-cyano-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, due to its structural similarities with compounds containing thiazol-2-yl groups, may have potential applications in anticancer research. For instance, Co(II) complexes containing similar thiazol-2-yl groups have been synthesized and shown to exhibit anticancer activity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
2. Role in Heterocyclic Synthesis
Compounds with thiazol-2-yl groups, akin to the 4-cyano derivative , are used in heterocyclic synthesis, which is essential in the development of new therapeutic agents. These compounds can be precursors for various heterocyclic compounds, including those with potential analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
3. Applications in Liquid Crystal Technology
The benzothiazole core, present in compounds similar to 4-cyano-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, has been utilized in the synthesis of liquid crystals. These materials have applications in display technologies and other advanced optical applications (Ha et al., 2010).
4. Photodynamic Therapy Applications
Related compounds containing thiazol-2-yl groups have been explored for their potential in photodynamic therapy, particularly in the treatment of cancer. Their ability to generate singlet oxygen and exhibit fluorescence properties makes them suitable candidates for such applications (Pişkin et al., 2020).
5. Antimicrobial Activity
The structural similarity of 4-cyano-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide to other thiazol-2-yl containing compounds suggests potential antimicrobial applications. Such compounds have been shown to possess significant antimicrobial activity, making them valuable in the development of new antibiotics (Narayana et al., 2004).
Mechanism of Action
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular level, which can subsequently influence cellular processes .
Biochemical Pathways
It’s suggested that the compound may have a role in multiple biochemical routes simultaneously, a concept known as polypharmaceutics or multipurpose therapy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
4-cyano-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c1-25-15-6-7-17-14(8-15)9-18(26-17)16-11-27-20(22-16)23-19(24)13-4-2-12(10-21)3-5-13/h2-9,11H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTFQAIWGIKZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide |
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